molecular formula C11H20N4O2 B14797221 Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester

Cat. No.: B14797221
M. Wt: 240.30 g/mol
InChI Key: BYHGOVFTSYQQMW-UHFFFAOYSA-N
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Description

Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester is a chemical compound with a unique structure that includes an azido group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester typically involves the reaction of a cyclohexylamine derivative with an azido compound under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the azido group. The esterification process involves the use of tert-butyl chloroformate to introduce the 1,1-dimethylethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential use in bioconjugation reactions due to the reactivity of the azido group.

    Medicine: Investigated for its potential as a prodrug, where the azido group can be converted to an active amine in vivo.

    Industry: Used in the development of new materials and polymers with specific properties .

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester involves the reactivity of the azido group. The azido group can undergo click chemistry reactions, forming stable triazole rings when reacted with alkynes. This property makes it useful in bioconjugation and drug development. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester, ethanedioate
  • Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. This reactivity is particularly useful in click chemistry and bioconjugation applications, making it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-(2-azidocyclohexyl)carbamate

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9(8)14-15-12/h8-9H,4-7H2,1-3H3,(H,13,16)

InChI Key

BYHGOVFTSYQQMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N=[N+]=[N-]

Origin of Product

United States

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